molecular formula C19H22N4O B1225793 3-Methyl-1-(3-propan-2-yloxypropylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile

3-Methyl-1-(3-propan-2-yloxypropylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile

Cat. No. B1225793
M. Wt: 322.4 g/mol
InChI Key: WWKKTYGTDVEQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-(3-propan-2-yloxypropylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile is a member of benzimidazoles.

Scientific Research Applications

Synthesis of Heterocyclic Systems

The compound has been utilized in the synthesis of various heterocyclic systems. For instance, its derivatives have been used in preparing fused pyrimidinones, pyrimido[1,2-b]pyridazin-4-ones, and other related heterocycles. These heterocycles have been explored for their potential in various applications, including as fluorescent whitening agents and in antimicrobial activities (Toplak et al., 1999), (Rajadhyaksha & Rangnekar, 1986), (Rida et al., 1988).

Fluorescent Properties and Potential Applications

The compound's derivatives have been studied for their fluorescent properties. These studies are crucial for applications in materials science, such as the development of fluorescent materials for various industries. For example, some derivatives have been evaluated as fluorescent whitening agents for textiles, highlighting their potential in industrial applications (Rajadhyaksha & Rangnekar, 2007).

Antimicrobial Activity

Several derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. The studies suggest potential uses in the development of new antimicrobial agents, which is particularly relevant in the context of increasing antibiotic resistance (Badawey & Gohar, 1992).

Application in Microwave-mediated Syntheses

In recent years, the compound has found applications in microwave-mediated syntheses of heterocycles. This approach offers advantages in terms of reaction speed and efficiency, indicating its utility in modern organic synthesis processes (Darweesh et al., 2016).

properties

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

3-methyl-1-(3-propan-2-yloxypropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C19H22N4O/c1-13(2)24-10-6-9-21-18-11-14(3)15(12-20)19-22-16-7-4-5-8-17(16)23(18)19/h4-5,7-8,11,13,21H,6,9-10H2,1-3H3

InChI Key

WWKKTYGTDVEQEK-UHFFFAOYSA-N

SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCCOC(C)C)C#N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCCOC(C)C)C#N

solubility

1.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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